molecular formula C20H20N4O3 B5300683 N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No. B5300683
M. Wt: 364.4 g/mol
InChI Key: ABVHJMGREIBVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is a chemical compound that has been the subject of extensive research in recent years. This compound has shown great promise in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. It also inhibits the activity of various other enzymes and signaling pathways that are involved in the development of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammation. It also reduces oxidative stress, which is a key factor in the development of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is its potent anti-inflammatory and antioxidant effects. This makes it an attractive candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. One direction is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis method of N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the reaction of 4-ethoxyaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of a suitable catalyst. This is followed by the addition of urea to the reaction mixture, which leads to the formation of the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have potent anti-inflammatory and antioxidant properties, which make it an attractive candidate for the development of drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-26-17-9-5-15(6-10-17)21-20(25)22-16-7-11-18(12-8-16)27-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVHJMGREIBVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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